7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-one
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Overview
Description
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of a chroman derivative and a cyclohexanone derivative under acidic or basic conditions to promote cyclization and form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a building block in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-ol: A closely related compound with a hydroxyl group instead of a carbonyl group.
Spirooxindoles: Compounds with a spirocyclic structure involving an oxindole moiety.
Spirochromanes: Compounds with a spirocyclic structure involving a chromane moiety.
Uniqueness
7-Methoxyspiro[chroman-2,1’-cyclohexan]-4-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
7-methoxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C15H18O3/c1-17-11-5-6-12-13(16)10-15(18-14(12)9-11)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
SZQOIFKKGOLTIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCCCC3 |
Origin of Product |
United States |
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